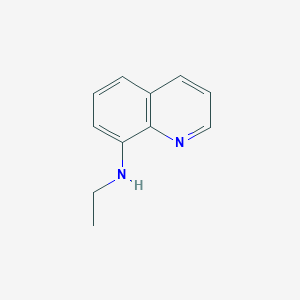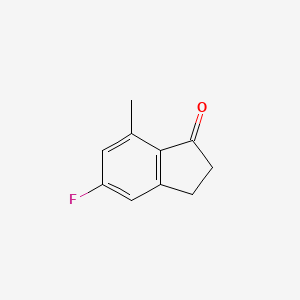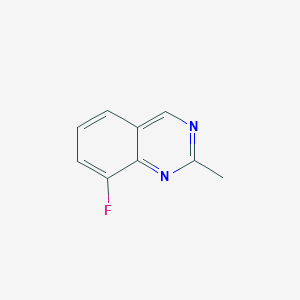![molecular formula C10H13N3 B11917336 6-Isopropyl-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B11917336.png)
6-Isopropyl-2-methylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Isopropyl-2-methylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which is a class of fused heterocyclic compounds. These compounds are known for their significant impact in medicinal chemistry and material science due to their unique structural and photophysical properties . The structure of this compound consists of a pyrazole ring fused with a pyrimidine ring, with isopropyl and methyl substituents at specific positions.
Preparation Methods
The synthesis of 6-Isopropyl-2-methylpyrazolo[1,5-a]pyrimidine typically involves a multi-step process starting from readily available precursors. One common synthetic route involves the condensation of an appropriate methyl ketone with hydrazine to form the pyrazole ring, followed by cyclization with a suitable amidine to form the fused pyrimidine ring . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yields and purity.
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and increased efficiency .
Chemical Reactions Analysis
6-Isopropyl-2-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the pyrazole or pyrimidine rings are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the substituents on the pyrazole and pyrimidine rings.
Scientific Research Applications
6-Isopropyl-2-methylpyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 6-Isopropyl-2-methylpyrazolo[1,5-a]pyrimidine exerts its effects is primarily through its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity by mimicking the natural substrate or by binding to the active site . This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation.
Comparison with Similar Compounds
6-Isopropyl-2-methylpyrazolo[1,5-a]pyrimidine can be compared with other pyrazolo[1,5-a]pyrimidines, such as:
2-Methylpyrazolo[1,5-a]pyrimidine: Lacks the isopropyl group, which may affect its binding affinity and photophysical properties.
7-Substituted pyrazolo[1,5-a]pyrimidines: These compounds have different substituents at the 7-position, which can significantly alter their chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H13N3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-methyl-6-propan-2-ylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C10H13N3/c1-7(2)9-5-11-10-4-8(3)12-13(10)6-9/h4-7H,1-3H3 |
InChI Key |
JZHBVQBACTXXCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2H-Pyrrolo[2,3-G]benzoxazole](/img/structure/B11917297.png)
![(2-Methyl-1H-imidazo[4,5-c]pyridin-4-yl)methanamine](/img/structure/B11917309.png)

![3aH-Cyclopenta[b]quinoxaline](/img/structure/B11917321.png)






